N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a bifunctional pyrazole derivative characterized by two pyrazole rings connected via a methylene linker. The 1-isopropyl group on the pyrazole at position 4 introduces steric bulk, while the 1-methyl group on the adjacent pyrazole (position 3) enhances solubility in organic solvents. This compound’s structural flexibility and substituent arrangement make it a candidate for drug discovery, particularly in kinase inhibition or enzyme modulation.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-8-10(7-13-16)6-12-11-4-5-15(3)14-11;/h4-5,7-9H,6H2,1-3H3,(H,12,14);1H |
InChI Key |
CSZRPACWQPVZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine, as anticancer agents. Pyrazole compounds have demonstrated significant cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3,5-dimethylpyrazol-1-yl)methyl-aniline | Hep-2 | 3.25 |
| N-(3,5-dimethylpyrazol-1-yl)methyl-aniline | P815 | 17.82 |
| Ethyl derivative (specific to A549) | A549 | 26 |
These findings suggest that modifications of the pyrazole structure can enhance its anticancer activity, making it a promising candidate for further development .
Anti-inflammatory Effects
Pyrazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .
Neuroprotective Effects
Some studies have indicated that pyrazole compounds may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. The mechanisms often involve modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. The molecular modifications can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole ring | Enhanced binding affinity to target proteins |
| Alteration of side chains | Improved solubility and bioavailability |
Research has shown that specific substitutions can lead to increased potency against cancer cell lines and improved pharmacokinetic properties .
Case Study 1: Anticancer Efficacy
In a study conducted by Bouabdallah et al., several pyrazole derivatives were synthesized and screened against MCF7 (breast cancer) and SF268 (brain cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 3.79 µM for MCF7 cells . This underscores the potential of pyrazole-based compounds in targeted cancer therapies.
Case Study 2: Anti-inflammatory Mechanisms
Research published in MDPI highlighted the anti-inflammatory effects of pyrazole derivatives through inhibition of NF-kB signaling pathways. Compounds were tested in vitro, showing a marked decrease in pro-inflammatory markers such as TNF-alpha and IL-6 . This suggests that this compound could be developed as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Biological Activity
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula : C11H18ClN5
Molecular Weight : 255.75 g/mol
CAS Number : 1856080-06-2
The compound features a pyrazole ring system with isopropyl and methyl substitutions, which contribute to its distinct chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Formation of Pyrazole Derivatives : Initial reactions may involve the condensation of appropriate aldehydes with hydrazines.
- Alkylation Reactions : Subsequent alkylation with isopropyl groups to introduce the isopropyl moiety.
- Final Coupling : The final step often involves coupling reactions to form the complete structure.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. It demonstrated significant inhibition against various pathogens, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Antifungal Properties
In vitro tests have shown that related pyrazole compounds exhibit antifungal activity against phytopathogenic fungi. For instance, certain derivatives displayed moderate to excellent inhibition of mycelial growth . The compound's structural characteristics may enhance its interaction with fungal cell components.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored in several studies. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The IC50 values for these compounds suggest potent activity against tumor cells.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. This interaction may modulate their activity, leading to therapeutic effects.
Case Studies and Research Findings
Several studies highlight the biological potential of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
